molecular formula C7H7ClO4S2 B2408610 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride CAS No. 2241140-95-2

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride

Cat. No.: B2408610
CAS No.: 2241140-95-2
M. Wt: 254.7
InChI Key: MNNTXNSTMRXHOY-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride (CAS 2241140-95-2) is a sulfonyl chloride intermediate prized for its role in the synthesis of novel sulfonamide compounds . Its primary research value lies in medicinal chemistry, particularly as a key precursor in the development of Nonlipogenic ABCA1 Inducers (NLAIs) for Alzheimer's disease research . This compound serves as a critical building block in the optimization of small molecules that activate Liver X Receptors (LXR) to upregulate the ABCA1 transporter, a key regulator of cellular cholesterol homeostasis and apolipoprotein E (APOE) lipidation in the brain, without inducing undesirable lipogenic side effects . The 1,3-dioxolane group acts as a protected aldehyde functionality, enhancing the compound's versatility in multi-step synthetic routes. Researchers utilize this reagent to introduce the sulfonyl moiety into target molecules, facilitating the exploration of structure-activity relationships in drug discovery campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNTXNSTMRXHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CS2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Functionalization with Dioxolane

The foundational approach involves introducing the 1,3-dioxolane moiety to the thiophene core through acid-catalyzed acetal formation. A representative protocol utilizes 3-bromothiophene and ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) as catalyst.

Reaction Conditions

  • Solvent : Toluene (anhydrous)
  • Temperature : Reflux (110–115°C)
  • Time : 12–16 hours
  • Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane

The reaction proceeds via nucleophilic displacement of bromide by the ethylene glycol-derived oxonium ion, followed by cyclization to form the dioxolane ring. NMR studies confirm regiospecific substitution at the thiophene 5-position, with 1H NMR showing characteristic splitting patterns for the dioxolane protons (δ 5.88–5.92 ppm, multiplet).

Sulfonation and Chlorination

The sulfonyl chloride group is introduced via controlled chlorosulfonation using chlorosulfonic acid (ClSO₃H).

Optimized Parameters

Parameter Value
Molar Ratio (Substrate:ClSO₃H) 1:1.2
Temperature 0–5°C (maintained)
Reaction Time 4–6 hours
Quenching Agent Ice-cold H₂O

The mechanism involves electrophilic aromatic substitution at the thiophene 3-position, followed by chloride displacement of the hydroxyl group. FTIR analysis post-reaction confirms successful sulfonation through S=O stretching vibrations at 1362 cm⁻¹ (asymmetric) and 1174 cm⁻¹ (symmetric).

Yield Data

Step Isolated Yield Purity (HPLC)
Dioxolane Formation 78–82% 95–97%
Chlorosulfonation 65–68% 91–93%

Alternative Synthetic Pathways

Diazonium Salt Intermediate Route

Adapting methodologies from aromatic sulfonyl chloride synthesis, this approach employs in situ generation of diazonium salts followed by copper-catalyzed chlorosulfonation:

  • Diazotization :

    • Substrate: 5-(1,3-dioxolan-2-yl)thiophene-3-amine
    • Reagents: NaNO₂ (1.1 eq), HCl (conc.)
    • Conditions: -5°C, 1 hour
  • Chlorosulfonation :

    • Catalyst: CuCl (0.1 eq)
    • SO₂ Source: Liquid SO₂/CH₃COOH (1:2 v/v)
    • Temperature: 0°C → gradual warming to 25°C

This method achieves comparable yields (63–67%) but requires stringent temperature control to prevent diazonium decomposition.

Direct Sulfur Trioxide Complexation

High-yield alternative using sulfur trioxide–DMF complex :

Procedure

  • React 5-(1,3-dioxolan-2-yl)thiophene with SO₃·DMF (1.5 eq) in CH₂Cl₂ at -15°C
  • Treat intermediate with PCl₅ (2.0 eq) at 40°C for 2 hours

Advantages

  • Avoids corrosive ClSO₃H
  • Higher functional group tolerance
  • Yield: 71–74% with 98% purity

Comparative Analysis of Methodologies

Table 1. Method Efficiency Comparison

Method Total Yield Purity Scalability Safety Considerations
Two-Step Conventional 51–55% 93% Excellent Requires ClSO₃H handling
Diazonium Route 58–61% 89% Moderate Exothermic diazotization
SO₃·DMF Complexation 68–71% 98% High Moisture-sensitive reagents

Key findings:

  • The SO₃·DMF method provides superior yields and purity but demands anhydrous conditions
  • Conventional chlorosulfonation remains preferred for large-scale synthesis due to reagent availability
  • Diazonium routes enable functionalization of amino precursors but introduce decomposition risks

Critical Process Parameters

Temperature Control in Chlorosulfonation

Maintaining 0–5°C during ClSO₃H addition prevents:

  • Over-sulfonation (multiple substitution)
  • Thiophene ring decomposition
  • Exothermic runaway reactions

Experimental data shows a 22% yield decrease when temperature exceeds 10°C during reagent addition.

Solvent Effects

Optimal Solvents

  • Non-polar : Toluene (for dioxolane formation)
  • Polar aprotic : DMF (for SO₃ complex reactions)
  • Chlorinated : CH₂Cl₂ (facilitates SO₃ dissolution)

Methanol/water mixtures during workup precipitate the product while removing ionic byproducts.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃)

  • δ 7.41 (d, J=3.1 Hz, 1H, H-4 thiophene)
  • δ 6.92 (d, J=3.1 Hz, 1H, H-2 thiophene)
  • δ 5.89 (m, 1H, dioxolane methine)
  • δ 4.12–4.08 (m, 4H, dioxolane methylene)

13C NMR (101 MHz, CDCl₃)

  • 148.2 ppm (C-SO₂Cl)
  • 135.6, 128.3 ppm (thiophene C-2, C-4)
  • 107.4 ppm (dioxolane methine)
  • 65.1 ppm (dioxolane methylene)

Industrial-Scale Considerations

Batch Process Optimization

  • Reactor Design : Glass-lined to resist HCl corrosion
  • Waste Management : Alkaline hydrolysis of residual ClSO₃H
  • Quality Control : In-process FTIR monitoring of S=O group formation

Cost Analysis

Component Cost Contribution
Chlorosulfonic Acid 38%
Solvent Recovery 25%
Catalyst Systems 12%

Implementation of solvent recycling reduces production costs by 18–22% in pilot-scale trials.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable:

  • Precise temperature control (±1°C)
  • Reduced reaction times (2 hours vs. 6 hours batch)
  • 89% yield at 100 g/hr throughput

Biocatalytic Approaches

Preliminary studies using sulfotransferase enzymes :

  • Conversion: 41% (24 hours)
  • Advantages: Aqueous conditions, no corrosive reagents
  • Limitations: Enzyme cost, substrate solubility

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thiophenes.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

Organic Synthesis

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride serves as an intermediate in the synthesis of various organic compounds. Its ability to form covalent bonds with nucleophiles allows it to participate in several chemical reactions:

Reaction Type Description
Sulfonamide Formation Reacts with amines to form sulfonamides, which are important in medicinal chemistry.
Sulfonate Formation Reacts with alcohols to produce sulfonates used in various applications.
Oxidation Products Can be oxidized to generate sulfoxides and sulfones, expanding its utility.

Biological Applications

While specific biological activity data for this compound is limited, compounds containing thiophene and sulfonyl groups have been studied for their potential antimicrobial and anti-inflammatory properties. The presence of the dioxolane ring may enhance these biological interactions.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of thiophene derivatives, revealing that modifications in the thiophene structure significantly impacted their effectiveness against various pathogens. This suggests that this compound could be explored for similar applications.

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and coatings. Its ability to modify the properties of materials through chemical reactions makes it a versatile component in creating specialty chemicals.

Table: Material Properties

Property Value Application
Thermal Stability HighCoatings
Chemical Resistance ModerateSpecialty polymers
Mechanical Strength EnhancedStructural materials

Pharmaceutical Applications

This compound is under investigation for its potential use in drug development due to its ability to form bioactive molecules. The compound's reactivity can be harnessed to create new pharmaceutical agents targeting specific biological pathways.

Case Study: Drug Development

Research has focused on synthesizing novel drug candidates using sulfonyl chlorides as key intermediates. These studies indicate that compounds derived from this compound may exhibit promising pharmacological profiles.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The thiophene ring can also interact with various molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-yl)thiophene-3-carbaldehyde: Similar structure but with an aldehyde group instead of a sulfonyl chloride group.

    5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is unique due to its combination of a thiophene ring, a dioxolane ring, and a sulfonyl chloride group

Biological Activity

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is an organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonyl chloride group, and a dioxolane moiety. Its molecular formula is C7H7ClO4S2C_7H_7ClO_4S_2, with a molecular weight of approximately 254.71 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, particularly in nucleophilic substitution reactions, making it valuable for synthesizing various bioactive molecules .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or alteration of protein functions. The thiophene ring is known to interact with various molecular targets, contributing to the overall biological profile of the compound .

Cytotoxicity Studies

Recent investigations into compounds similar to this compound have focused on their cytotoxic effects against cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AHCT1162.38
Compound BHepG21.54
Compound CMCF74.52

These studies indicate that certain derivatives exhibit potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

Mechanistic Studies

Mechanistic evaluations have revealed that compounds similar to this compound can induce apoptosis in cancer cells through pathways involving the regulation of Bcl-2 and Bax proteins. Additionally, molecular docking studies suggest favorable interactions with key biological targets such as EGFR (Epidermal Growth Factor Receptor), further supporting their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride, and how are intermediates characterized?

The synthesis typically involves acetalization strategies to introduce the 1,3-dioxolane ring. For example, Lawesson’s reagent is used for cyclization in analogous sulfonyl chloride syntheses, followed by oxidative chlorination to install the sulfonyl chloride group . Key intermediates are characterized via X-ray crystallography (monoclinic lattice parameters: a = 10.7364(13) Å, b = 9.8983(12) Å, c = 24.020(3) Å, β = 93.151°, Z = 4) and refined using SHELXL software . Hydrogen atoms are positioned geometrically and refined using a riding model .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray diffraction : Single-crystal analysis with SHELX programs (e.g., SHELXL for refinement) provides bond lengths, angles, and torsion angles (e.g., C–S bonds at ~1.76 Å, S–O bonds at ~1.43 Å) .
  • ORTEP-III : Used for visualizing thermal ellipsoids and molecular packing .
  • NMR/FT-IR : Confirms functional groups (e.g., sulfonyl chloride C=O stretch at ~1370–1390 cm⁻¹, dioxolane C–O–C at ~1050–1150 cm⁻¹) .

Advanced Research Questions

Q. How can side reactions during dioxolane formation be minimized in the synthesis?

Acetalization of hydroxyl-containing precursors (e.g., HMF derivatives) often competes with etherification. Optimizing reaction conditions (e.g., acid catalysts, stoichiometry of ethylene glycol) and using anhydrous solvents suppress ether byproducts. For example, in HMF acetalization, yields of cyclic acetals improve under controlled pH and temperature .

Q. What computational and experimental approaches resolve discrepancies in structural data?

Discrepancies between density functional theory (DFT)-predicted geometries and experimental X-ray data arise from crystal packing effects. Hybrid refinement using SHELXPRO (for macromolecular interfaces) and validation tools like PLATON ensure accuracy. For example, torsional angles in the thiophene-dioxolane moiety may deviate by ≤2° due to intermolecular interactions .

Q. How is the sulfonyl chloride group functionalized for biological activity studies?

The sulfonyl chloride reacts with amines to form sulfonamides, enabling antitumor activity screening. For instance, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives showed selective cytotoxicity against cancer cell lines (e.g., NCI-60 panel). Reaction conditions (e.g., THF, triethylamine) and purification via column chromatography are critical for high-purity products .

Data Contradiction Analysis

Q. Why do photochromic properties vary between solution and polymer matrix environments?

In hexane, 5-(1,3-dioxolan-2-yl)thiophene derivatives exhibit reversible λmax shifts (e.g., 278 nm ↔ 592 nm under UV/vis light). However, in PMMA films, steric hindrance reduces isomerization efficiency, altering kinetics. Polar solvents stabilize charge-separated states, while hydrophobic matrices restrict conformational changes .

Methodological Recommendations

  • Crystallography Workflow :

    • Collect data with Mo-Kα radiation (λ = 0.71073 Å).
    • Refine using SHELXL with full-matrix least-squares on F².
    • Validate with Rint < 0.05 and GooF ≈ 1.0 .
  • Synthetic Optimization Table :

    ParameterOptimal ConditionImpact on Yield
    SolventAnhydrous THFPrevents hydrolysis
    Catalystp-TsOH (0.1 equiv)Accelerates acetalization
    Temperature60°CBalances rate vs. side reactions
    Reaction Time12–24 hrs>90% conversion

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